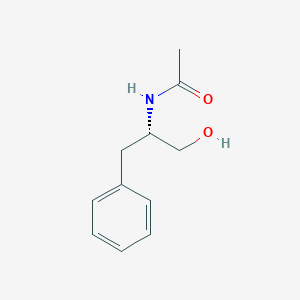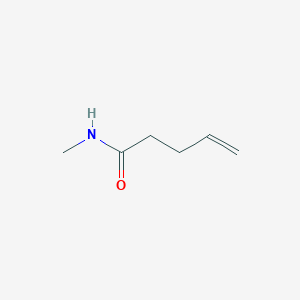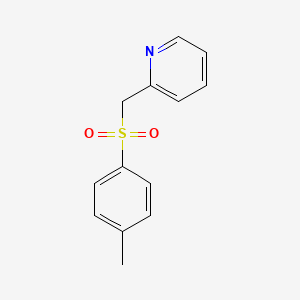
4-Methylphenyl 2-pyridinylmethyl sulfone
Overview
Description
4-Methylphenyl 2-pyridinylmethyl sulfone is a chemical compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 g/mol
Mechanism of Action
Target of Action
Sulfone derivatives are known to have a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor effects .
Mode of Action
Sulfone derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Some sulfone derivatives have been shown to inhibit the cyclooxygenase-2 (cox-2) enzyme, which plays a key role in inflammation and pain .
Result of Action
Some sulfone derivatives have been shown to have antifungal activity, affecting the ergosterol production in candida albicans .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of sulfone derivatives, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfones, including 4-Methylphenyl 2-pyridinylmethyl sulfone, can be achieved through several methods:
Oxidation of Sulfides: This classical method involves the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Aromatic Sulfonylation: This method involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base.
Alkylation/Arylation of Sulfinates: This method involves the alkylation or arylation of sulfinates using alkyl or aryl halides.
Addition to Alkenes and Alkynes: Sulfones can be synthesized by the addition of sulfonyl compounds to alkenes and alkynes.
Industrial Production Methods
Industrial production of sulfones often involves large-scale oxidation of sulfides or sulfonylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 2-pyridinylmethyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and other higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols.
Substitution: The sulfone group can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted aromatic and heterocyclic compounds.
Scientific Research Applications
4-Methylphenyl 2-pyridinylmethyl sulfone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl sulfone: Similar structure but lacks the pyridinylmethyl group.
2-Pyridinylmethyl sulfone: Similar structure but lacks the 4-methylphenyl group.
Uniqueness
4-Methylphenyl 2-pyridinylmethyl sulfone is unique due to the presence of both the 4-methylphenyl and 2-pyridinylmethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-11-5-7-13(8-6-11)17(15,16)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNMAZRZCNMQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403549 | |
| Record name | 4-methylphenyl 2-pyridinylmethyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58414-96-3 | |
| Record name | 4-methylphenyl 2-pyridinylmethyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


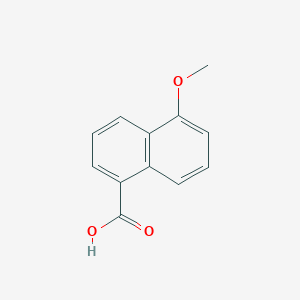

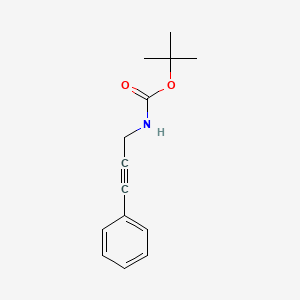

![2-[(4-Methylbenzoyl)amino]benzamide](/img/structure/B3060561.png)
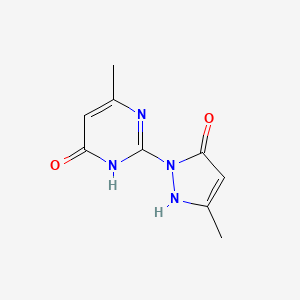
![2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-](/img/structure/B3060565.png)
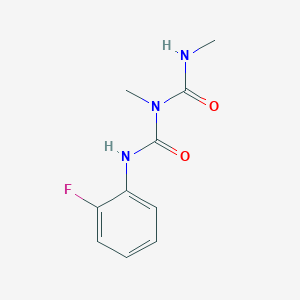
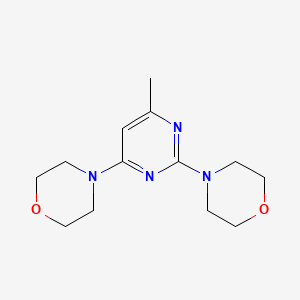
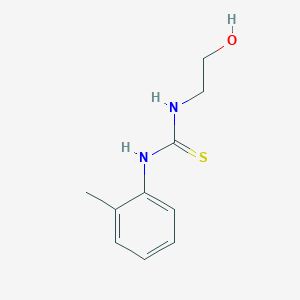
![1-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3060555.png)
